Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest due to its potential pharmacological properties, particularly in the field of neuroprotection and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent to form the intermediate.
Quinazoline Ring Formation: The intermediate is then reacted with a suitable isocyanate or isothiocyanate to form the quinazoline ring structure.
Final Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methoxyphenyl group.
Reduction: Reduction reactions can occur at the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring and the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinazoline N-oxides and piperazine N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted quinazoline and piperazine derivatives.
Scientific Research Applications
Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves multiple pathways:
Neuroprotection: It inhibits the endoplasmic reticulum stress and apoptosis pathways, thereby protecting neuronal cells.
Anti-inflammatory: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Receptor Interaction: It interacts with alpha1-adrenergic receptors, which are involved in various neurological conditions.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar pharmacological properties.
Urapidil: A compound with similar receptor affinity and pharmacokinetic profile.
Uniqueness
Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combined neuroprotective and anti-inflammatory properties, which are not commonly found together in similar compounds .
Biological Activity
Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to summarize the existing research on its biological activity, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The compound's molecular formula is C21H28N4O4S, with a molecular weight of approximately 420.54 g/mol. The structure features a piperazine ring, which is known for its pharmacological significance, and a quinazoline core that is frequently associated with anticancer activity.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. The compound's structural components suggest it may similarly inhibit these enzymes.
In Vitro Studies
- Topoisomerase Inhibition : Preliminary in vitro studies have shown that related compounds can inhibit topoisomerase II activity effectively. For instance, a derivative with a similar structure demonstrated an IC50 value of 0.98 µM against topoisomerase II, indicating potent inhibitory action .
- Cell Cycle Arrest : The compound has been evaluated for its effects on cell cycle progression. It was observed to induce G2-M phase arrest in cancer cell lines, which is indicative of its potential to impede cell division and promote apoptosis .
- Cytotoxicity : Various derivatives were tested across multiple cancer cell lines, revealing broad-spectrum cytotoxicity. For instance, certain analogs exhibited over 47% growth inhibition at specific concentrations .
The proposed mechanism involves the interaction of the compound with DNA through topoisomerase inhibition, leading to DNA damage and subsequent apoptosis in cancer cells. Additionally, the presence of the piperazine moiety may enhance binding affinity to specific receptors involved in tumor growth regulation.
Comparative Analysis
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
Compound 3e | 0.98 | Various Cancer Lines | Topoisomerase II Inhibition |
Doxorubicin | 0.46 | Melanoma SK-MEL-5 | Topoisomerase II Inhibition |
Compound A | 1.60 - 6.90 | Multiple Cancer Types | Topoisomerase II Inhibition |
Case Studies
In a recent study involving related quinazoline derivatives, compounds were synthesized and screened for anticancer activity against several human cancer cell lines. Notably, one derivative showed selective toxicity against melanoma cells while sparing normal cells . This selectivity is crucial in developing targeted therapies with reduced side effects.
Properties
Molecular Formula |
C25H29N5O5S |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
methyl 3-[2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H29N5O5S/c1-34-19-6-4-18(5-7-19)29-13-11-28(12-14-29)10-9-26-22(31)16-30-23(32)20-8-3-17(24(33)35-2)15-21(20)27-25(30)36/h3-8,15H,9-14,16H2,1-2H3,(H,26,31)(H,27,36) |
InChI Key |
SOQGPXACCJHBLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Origin of Product |
United States |
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